molecular formula C33H32N2O6 B13327692 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid

Cat. No.: B13327692
M. Wt: 552.6 g/mol
InChI Key: NPQUZFRRERXENR-LJAQVGFWSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes fluorenyl, methoxycarbonyl, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used as a protecting group for amines during the synthesis. The tert-butoxycarbonyl (Boc) group is another protecting group used for amines.

    Protection of Amino Groups: The amino groups are protected using Fmoc and Boc groups to prevent unwanted reactions during the synthesis.

    Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC or EDC) in the presence of coupling additives like HOBt or HOAt.

    Deprotection: The protecting groups are removed under specific conditions, such as using piperidine for Fmoc deprotection and acidic conditions for Boc deprotection.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: DCC, EDC, HOBt, HOAt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of both Fmoc and Boc protecting groups. These characteristics make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C33H32N2O6

Molecular Weight

552.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C33H32N2O6/c1-33(2,3)41-32(39)34-23-15-14-21-16-20(12-13-22(21)18-23)17-29(30(36)37)35-31(38)40-19-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-16,18,28-29H,17,19H2,1-3H3,(H,34,39)(H,35,38)(H,36,37)/t29-/m0/s1

InChI Key

NPQUZFRRERXENR-LJAQVGFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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